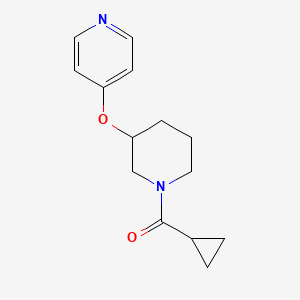

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Descripción

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic small molecule characterized by a cyclopropane carbonyl group linked to a piperidine ring substituted with a pyridin-4-yloxy moiety. This compound belongs to a broader class of cyclopropane-containing derivatives, which are of significant interest in medicinal chemistry due to the cyclopropane group’s ability to enhance metabolic stability and modulate conformational flexibility.

Propiedades

IUPAC Name |

cyclopropyl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(11-3-4-11)16-9-1-2-13(10-16)18-12-5-7-15-8-6-12/h5-8,11,13H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTLFRYJAKYDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and pyridin-4-yloxy intermediates. These intermediates are then coupled with a piperidin-1-yl group under specific reaction conditions. Common reagents used in these reactions include cyclopropyl bromide, pyridine-4-ol, and piperidine. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl group using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or alkylated derivatives.

Aplicaciones Científicas De Investigación

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Key Structural Differences:

- Core Heterocycle: The target compound features a piperidine ring, whereas analogs like 1-(4-Chlorophenyl) cyclopropyl methanone () utilize a piperazine ring. Substituent Diversity:

- The pyridin-4-yloxy group in the target compound contrasts with the chlorophenyl group in ’s derivatives and the pyrimidoindole moiety in ’s compound (39). These substituents influence lipophilicity, solubility, and target interactions .

Table 1: Structural and Physicochemical Comparison

*LogP values estimated based on substituent contributions.

Anticancer Activity:

- Derivatives : Compound 3c demonstrated activity against breast cancer (MDA-MB-435) at 80 µg/mL, likely via apoptosis induction. The chlorophenyl group may enhance DNA intercalation or kinase inhibition .

- Target Compound : The pyridin-4-yloxy group could improve solubility and target kinases (e.g., EGFR or PI3K) compared to bulkier substituents in and .

Anti-Infective Potential:

- : Compound 3c also showed antituberculosis activity against M. tuberculosis H37Rv, suggesting dual therapeutic utility. The chlorophenyl group may disrupt mycobacterial membrane integrity .

- Compound : The benzimidazole-pyrimidine moiety in this high-molecular-weight derivative (504.58 Da) may target microbial topoisomerases, though its size could limit bioavailability .

Metabolic Stability:

- Cyclopropane groups generally reduce oxidative metabolism. However, the pyridin-4-yloxy group in the target compound may introduce Phase II metabolism (e.g., glucuronidation), whereas chlorophenyl () or naphthalene () groups favor Phase I oxidation .

Actividad Biológica

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a piperidine ring, which is further substituted with a pyridin-4-yloxy moiety. This unique structure contributes to its interactions with biological macromolecules.

The biological activity of Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing various signaling pathways and biological processes.

Biological Activity

1. Anticancer Activity

Research indicates that compounds similar to Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrrolo[3,4-c]pyridine scaffold can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells . The cytotoxicity of these compounds often correlates with their structural features, such as the presence of electron-withdrawing groups.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.

3. Neuroprotective Effects

Some derivatives have demonstrated neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The interaction with muscarinic receptors suggests a pathway for modulating neurotransmission and protecting neuronal cells from damage .

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that modifications in the piperidine structure significantly affected cytotoxicity levels, with some derivatives showing IC50 values below 10 µM against ovarian cancer cells .

- Anti-inflammatory Mechanisms : Another investigation focused on the compound's ability to modulate inflammatory pathways in macrophages. The study found that treatment with Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone led to reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.